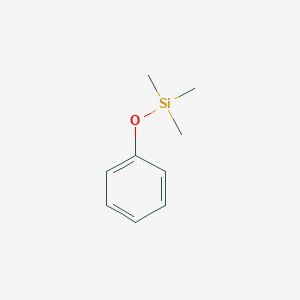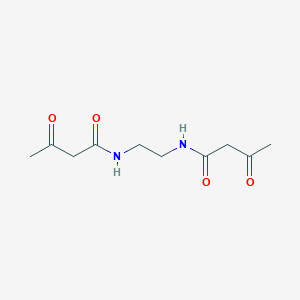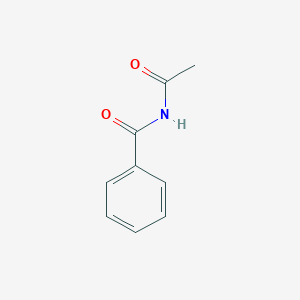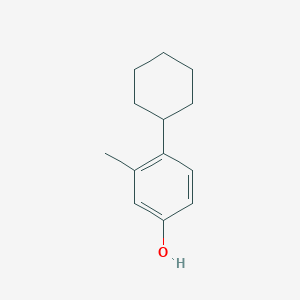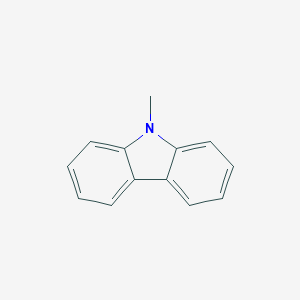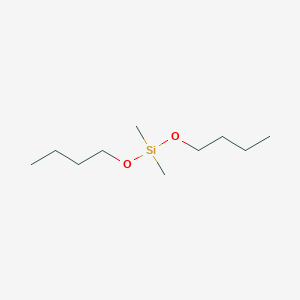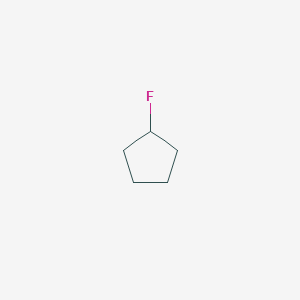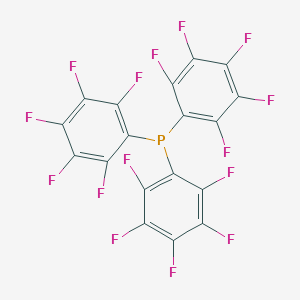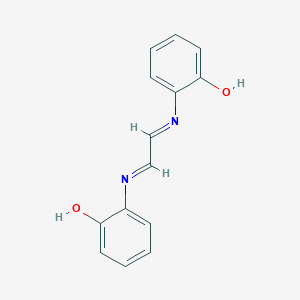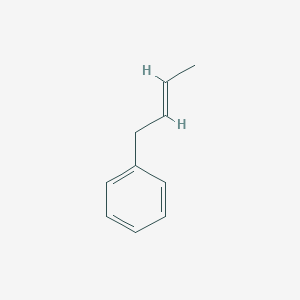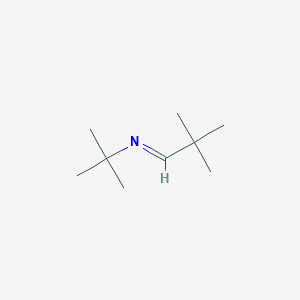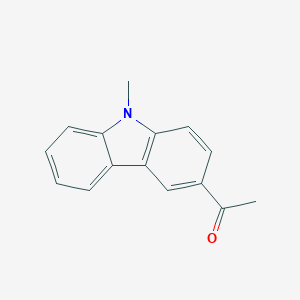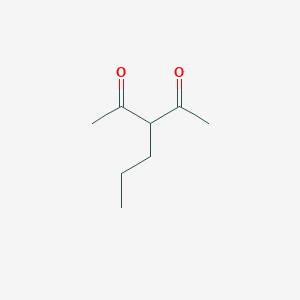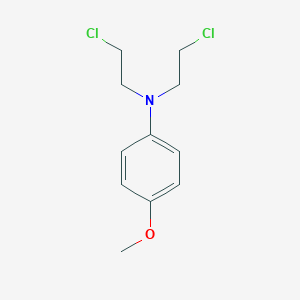
N,N-Bis(2-chloroethyl)-4-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2-chloroethyl)-4-methoxyaniline: is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a methoxy group attached to the benzene ring and two chloroethyl groups attached to the nitrogen atom. This compound is primarily used in the synthesis of various chemical intermediates and has applications in multiple fields, including pharmaceuticals and dyes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-chloroethyl)-4-methoxyaniline typically involves the reaction of p-anisidine with 2-chloroethylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Bis(2-chloroethyl)-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-Bis(2-chloroethyl)-4-methoxyaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in cancer research due to its alkylating properties.
Industry: Utilized in the production of dyes and pigments, contributing to the development of colorants with specific properties.
Mecanismo De Acción
The mechanism of action of N,N-Bis(2-chloroethyl)-4-methoxyaniline involves its ability to act as an alkylating agent. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to the disruption of normal cellular processes, making it a potential candidate for use in cancer therapy. The compound’s interaction with molecular targets and pathways is an area of ongoing research.
Comparación Con Compuestos Similares
p-Anisidine: Similar structure but lacks the chloroethyl groups.
N,N-Bis(2-chloroethyl)aniline: Similar structure but lacks the methoxy group.
N,N-Bis(2-chloroethyl)benzylamine: Similar structure but has a benzyl group instead of a methoxy group.
Uniqueness: N,N-Bis(2-chloroethyl)-4-methoxyaniline is unique due to the presence of both the methoxy group and the chloroethyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications, particularly in the synthesis of complex organic molecules and potential pharmaceutical agents.
Propiedades
Número CAS |
1448-52-8 |
|---|---|
Fórmula molecular |
C11H15Cl2NO |
Peso molecular |
248.15 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-4-methoxyaniline |
InChI |
InChI=1S/C11H15Cl2NO/c1-15-11-4-2-10(3-5-11)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3 |
Clave InChI |
XEXFMTLVGVELAA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(CCCl)CCCl |
SMILES canónico |
COC1=CC=C(C=C1)N(CCCl)CCCl |
| 1448-52-8 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


